N,N-Didesmethyldoxylamine-d5

Description

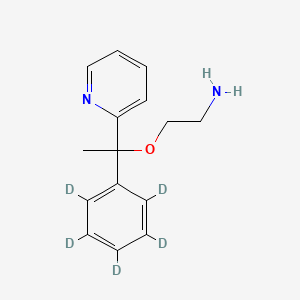

Structure

3D Structure

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

247.35 g/mol |

IUPAC Name |

2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine |

InChI |

InChI=1S/C15H18N2O/c1-15(18-12-10-16,13-7-3-2-4-8-13)14-9-5-6-11-17-14/h2-9,11H,10,12,16H2,1H3/i2D,3D,4D,7D,8D |

InChI Key |

TWDYZENQYRFODS-ATTUOBAHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN)[2H])[2H] |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for N,n Didesmethyldoxylamine D5

Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the N,N-didesmethyldoxylamine structure is most effectively and specifically achieved through the use of a deuterated precursor during synthesis. This "bottom-up" approach ensures the precise placement and high isotopic enrichment of the deuterium atoms, which is crucial for its function as an internal standard.

For N,N-Didesmethyldoxylamine-d5, the five deuterium atoms are typically incorporated into the phenyl ring of the molecule. This is accomplished by utilizing bromobenzene-d5 as a key starting material. This strategy is favored because the C-D bonds on an aromatic ring are highly stable and not susceptible to exchange under typical physiological or analytical conditions, thus preserving the integrity of the isotopic label.

While the precursor-based method is most common for this specific compound, other general strategies for deuterium incorporation into organic molecules exist, including:

Catalytic Hydrogen-Deuterium (H/D) Exchange: This method involves treating a non-labeled substrate with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst (e.g., Palladium, Platinum, Iridium) researchgate.net. This can induce the exchange of hydrogen atoms for deuterium at specific positions.

Reduction with Deuterated Reagents: Functional groups like carbonyls, esters, or amides can be reduced using deuterated reducing agents. For instance, lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) can introduce deuterium atoms into a molecule during the synthesis process.

However, for this compound, starting the synthesis with bromobenzene-d5 provides superior control over the location and number of incorporated deuterium atoms, which is essential for producing a high-purity analytical standard.

Precursor Chemistry for this compound Synthesis

The synthesis of this compound is a multi-step process that begins with the construction of the deuterated doxylamine (B195884) backbone, followed by the removal of the two N-methyl groups.

Formation of the Deuterated Carbinol Intermediate: The synthesis initiates with a Grignard reaction. Magnesium turnings react with bromobenzene-d5 in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the Grignard reagent, phenyl-d5-magnesium bromide researchgate.netgoogle.com. This organometallic compound is then reacted with 2-acetylpyridine researchgate.netgoogle.comscispace.com. The nucleophilic phenyl-d5 group attacks the electrophilic carbonyl carbon of 2-acetylpyridine, and subsequent workup yields the intermediate, 2-pyridyl(phenyl-d5)methyl carbinol .

Synthesis of Doxylamine-d5: The carbinol intermediate is then converted to the corresponding ether. The hydroxyl group is deprotonated using a strong base like sodium amide (NaNH₂) to form an alkoxide google.comscispace.com. This alkoxide then undergoes a Williamson ether synthesis with 2-dimethylaminoethyl chloride , resulting in the formation of Doxylamine-d5 (N,N-Dimethyl-2-[1-(phenyl-d5)-1-(pyridin-2-yl)ethoxy]ethanamine) researchgate.netgoogle.com.

Double N-Demethylation: The final step is the conversion of Doxylamine-d5 to this compound. This requires the cleavage of both N-methyl groups from the tertiary amine. This transformation can be accomplished through various methods, such as the Von Braun reaction, which involves reaction with cyanogen bromide, or more commonly, by reaction with chloroformate reagents (e.g., ethyl chloroformate or 1-chloroethyl chloroformate) followed by hydrolysis nih.gov. This two-step demethylation process first yields the N-desmethyldoxylamine-d5 intermediate, and a second cycle affords the final product, This compound .

Optimization of Isotopic Purity for Research Applications

The utility of this compound as an internal standard is directly dependent on its isotopic purity. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, leading to greater accuracy in quantitative analyses. Optimization is achieved through stringent control of starting materials and rigorous analytical verification of the final product.

The primary factor in achieving high purity is the use of a highly enriched deuterated precursor. The bromobenzene-d5 used in the synthesis should have a deuterium enrichment of ≥98 atom % D. This high initial enrichment minimizes the presence of lower-mass isotopologues (d0 to d4) in the final product.

Verification of isotopic purity and structural integrity is conducted using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

High-Resolution Mass Spectrometry (HRMS): HRMS is the principal technique for determining isotopic enrichment nih.govresearchgate.net. It can resolve the different isotopologues of the molecule based on their mass-to-charge ratio. By analyzing the relative intensities of the ion signals corresponding to the unlabeled compound (d0) and the various deuterated species (d1 through d5), the isotopic distribution can be precisely calculated nih.gov. A high-purity sample of this compound should show a dominant peak for the d5 isotopologue.

Table 1: Illustrative HRMS Data for Isotopic Purity Assessment of this compound

| Isotopologue | Theoretical Mass (M+H)⁺ | Observed Relative Abundance (%) | Calculated Isotopic Purity (%) |

|---|---|---|---|

| d0 | 243.1546 | 0.1 | |

| d1 | 244.1609 | 0.2 | |

| d2 | 245.1672 | 0.3 | |

| d3 | 246.1734 | 0.6 | |

| d4 | 247.1797 | 2.0 |

¹H NMR: In the proton NMR spectrum of a highly pure sample, the signals corresponding to the protons on the phenyl ring should be almost entirely absent, confirming successful deuteration at these positions studymind.co.uk.

²H NMR: The deuterium NMR spectrum provides direct evidence of the deuterium atoms sigmaaldrich.comhuji.ac.il. It will show signals in the aromatic region, confirming that the labels are on the phenyl ring as intended.

¹³C NMR: The carbon NMR spectrum will show characteristic isotope-induced shifts and a splitting of the signals for the deuterated carbon atoms, further confirming the location of the labels.

Table 2: Expected NMR Spectroscopy Observations for this compound

| Nucleus | Region | Expected Observation |

|---|---|---|

| ¹H | Aromatic (approx. 7.0-7.5 ppm) | Significant reduction or absence of signals. |

| ¹H | Aliphatic | Signals corresponding to ethylamine and methyl protons remain. |

| ²H | Aromatic (approx. 7.0-7.5 ppm) | Presence of signals confirming D on the phenyl ring. |

Through the careful selection of deuterated precursors and comprehensive analysis by HRMS and NMR, batches of this compound can be produced with the high isotopic and chemical purity required for demanding research and clinical applications.

Advanced Analytical Methodologies for N,n Didesmethyldoxylamine D5 Quantification and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost technique for the analysis of drug metabolites due to its high sensitivity, specificity, and ability to handle complex biological samples. technologynetworks.com The methodologies developed for the parent compound, Doxylamine (B195884), using its deuterated standard (Doxylamine-d5), provide a direct blueprint for the analysis of N,N-Didesmethyldoxylamine and its corresponding d5-labeled standard. nih.gov

Development of Sensitive and Selective LC-MS/MS Methods

The development of a robust LC-MS/MS method is foundational for accurate quantification. Research focused on the parent drug, Doxylamine, has established highly effective protocols that are directly applicable to its metabolites. A typical method involves a simple sample preparation step, such as protein precipitation with an organic solvent like acetonitrile, to remove larger molecules from the biological matrix (e.g., human plasma). nih.gov

Detection is commonly performed on a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. For the analogous parent compound Doxylamine, the transition monitored is m/z 271.0 → 182.0, while its internal standard, Doxylamine-d5, uses the transition m/z 276.2 → 187.3. nih.gov A similar approach would be used for N,N-Didesmethyldoxylamine and N,N-Didesmethyldoxylamine-d5, with adjustments to the specific mass-to-charge ratios.

Method validation according to regulatory guidelines ensures reliability, with key parameters including sensitivity, selectivity, accuracy, precision, and stability. nih.gov Such validated methods have demonstrated high sensitivity, with lower limits of quantification in the sub-ng/mL range, and excellent linearity over a wide concentration range. nih.gov

Tandem Mass Spectrometry Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. wikipedia.orgnationalmaglab.orgunt.edu This process provides structural information and allows for highly selective detection.

In the analysis of Doxylamine and its deuterated standard, the precursor ions correspond to their protonated molecules, [M+H]⁺. For Doxylamine-d5, the precursor ion is m/z 276.2. Upon fragmentation, it yields a characteristic product ion of m/z 187.3. nih.gov This fragmentation pattern is consistent with the cleavage of the ether bond and subsequent fragmentation of the molecule. Studies on Doxylamine metabolites have identified a common fragment ion at m/z 182.0946, corresponding to the core structure, which is used to identify related compounds in a sample. chromatographyonline.com The five deuterium (B1214612) atoms on the phenyl ring of this compound result in a predictable +5 Da shift in the mass of the precursor ion and any fragments containing that ring, allowing for clear distinction from the unlabeled metabolite.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is critical to minimize matrix effects and ensure accurate quantification. Key parameters that are optimized include the choice of the stationary phase (column), mobile phase composition, flow rate, and column temperature.

For compounds like Doxylamine and its metabolites, reversed-phase chromatography is commonly used. A typical setup might involve a C18 column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium acetate with formic acid). nih.gov The gradient, which involves changing the proportion of the organic solvent over time, allows for the efficient elution of compounds with varying polarities. The flow rate is optimized to achieve good peak shape and resolution within a reasonable analysis time. nih.gov The optimization process aims to achieve baseline separation of the analyte from other endogenous components in the sample matrix, thereby reducing ion suppression or enhancement and improving the accuracy of the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

While LC-MS/MS is more common for this type of analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of volatile and thermally stable compounds. nih.gov For many pharmaceutical compounds and their metabolites, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. nih.gov

Studies on Doxylamine have utilized GC methods with nitrogen detectors for analysis in various matrices. nih.gov For GC-MS analysis, sample extracts are often cleaned up using liquid-liquid partitioning and/or solid-phase extraction. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by focusing on specific m/z values characteristic of the target analyte and its internal standard. While less frequently reported for Doxylamine metabolites compared to LC-MS, GC-MS remains a viable analytical option, particularly with appropriate sample preparation and derivatization. researchgate.net

Application of this compound as an Internal Standard in Quantitative Research Studies

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry. nih.gov this compound serves this purpose for the quantification of the N,N-Didesmethyldoxylamine metabolite. pharmaffiliates.com As an internal standard, it is added to samples at a known concentration at the beginning of the sample preparation process.

Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. Any sample loss or variation during the analytical process will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, correcting for potential matrix effects and procedural errors. This approach is fundamental to pharmacokinetic and bioequivalence studies where high accuracy is required.

Isotope Dilution Mass Spectrometry Principles

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements of the amount of a substance. wikipedia.org The principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the native analyte (N,N-Didesmethyldoxylamine). wikipedia.org

After the standard and the sample are thoroughly mixed and equilibrated, the isotopic ratio of the element in the mixture is measured using a mass spectrometer. Since the amount and isotopic composition of the added standard are known, and the isotopic composition of the native analyte is known, the unknown amount of the analyte in the original sample can be calculated from the measured isotopic ratio of the mixture. IDMS is considered a primary ratio method because the measurement is based on a ratio of signals, which minimizes many sources of analytical error and uncertainty, leading to results with high metrological standing. wikipedia.org

Calibration Curve Construction and Validation in Research Assays

The quantification of this compound in research assays, particularly those involving biological matrices, necessitates the construction and validation of a robust calibration curve. This process is fundamental to ensuring the accuracy and reliability of the analytical method. Typically, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is employed for this purpose due to its high sensitivity and selectivity.

The construction of a calibration curve involves preparing a series of calibration standards by spiking a known concentration of a certified this compound reference standard into a blank matrix (e.g., plasma, urine, or a simple solvent). An internal standard, which is a structurally similar molecule that is not expected to be present in the samples, is also added to each standard and sample to correct for variations in sample preparation and instrument response.

The standards are then processed and analyzed, and the instrument's response (e.g., the peak area ratio of the analyte to the internal standard) is plotted against the known concentration of the analyte. A linear regression analysis is applied to the data points to generate a calibration curve. The equation of the line (y = mx + c) is then used to calculate the concentration of this compound in unknown research samples based on their measured response.

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters for the calibration curve include:

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The relationship between concentration and response must be linear over a specific range. This is typically assessed by the coefficient of determination (r²), with a value of 0.99 or greater being desirable. scholarsresearchlibrary.com

Range: The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Limit of Detection (LOD): This is the lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method.

Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For analogous compounds, methods have been developed with an LOQ as low as 0.1 ng/mL. lcms.cz

A representative calibration curve for this compound in a research assay is detailed below.

| Standard Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|

| 0.5 (LOQ) | 0.015 | 0.49 | 98.0 |

| 1.0 | 0.031 | 1.02 | 102.0 |

| 5.0 | 0.152 | 4.98 | 99.6 |

| 25.0 | 0.760 | 25.3 | 101.2 |

| 100.0 | 3.015 | 99.8 | 99.8 |

| 250.0 | 7.550 | 250.8 | 100.3 |

Regression Equation: y = 0.0301x + 0.0004

|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique used for the definitive structural confirmation of molecules like this compound in a research setting. core.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous identification of the compound and verification of its isotopic labeling. core.ac.uk

For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H (Proton) NMR: This experiment provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl and pyridinyl rings, as well as signals for the protons in the ethoxyethanamine portion of the molecule. A key feature in the ¹H NMR spectrum of this compound would be the absence or significant reduction of signals corresponding to the five positions where deuterium atoms have replaced hydrogen atoms, confirming the isotopic labeling.

¹³C (Carbon) NMR: This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal, allowing for confirmation of the total number of carbons and their chemical environments (e.g., aromatic, aliphatic, ether-linked).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the assigned structure. For example, a COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would link protons directly to the carbons they are attached to.

The structural confirmation is achieved by comparing the observed chemical shifts (δ), coupling constants (J), and signal integrations from the NMR spectra with the expected values based on the known molecular structure. The presence of deuterium at specific positions is confirmed by the disappearance of the corresponding proton signals and potential subtle changes in the signals of neighboring nuclei.

A summary of expected NMR data for structural confirmation is presented below.

| Technique | Structural Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Phenyl & Pyridinyl Groups | Signals in the aromatic region (typically δ 7.0-8.5 ppm). |

| ¹H NMR | Ethoxyethanamine Chain | Signals in the aliphatic region for -O-CH₂-CH₂-NH₂ protons. |

| ¹H NMR | Deuterium Labeling (-d5) | Absence of specific proton signals corresponding to the positions of the deuterium atoms. |

| ¹³C NMR | Carbon Skeleton | Distinct signals corresponding to all 15 carbon atoms in the molecule. |

| COSY | H-H Connectivity | Correlation peaks showing which protons are coupled (adjacent) to each other. |

| HSQC/HMBC | C-H Connectivity | Correlation peaks linking protons to their directly attached (HSQC) or nearby (HMBC) carbons. |

Role of N,n Didesmethyldoxylamine D5 in Drug Metabolism Research

Elucidation of Doxylamine (B195884) Metabolic Pathways through N-Demethylation Research

The metabolism of doxylamine in the body is a complex process involving several biochemical transformations, with N-demethylation being a major route. nih.govnih.gov This process involves the removal of methyl groups from the nitrogen atom of the doxylamine molecule, leading to the formation of N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine. nih.govnih.gov The use of N,N-Didesmethyldoxylamine-d5 as an internal standard in analytical methods allows for the precise quantification of these metabolites, providing critical insights into the rate and extent of doxylamine metabolism.

In Vitro Drug Metabolism Studies Utilizing this compound

In vitro studies are fundamental to understanding how a drug is processed in the body before moving to human trials. These laboratory-based experiments utilize cellular and subcellular fractions to simulate the metabolic environment of the liver, the primary site of drug metabolism.

Liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govcreative-bioarray.comnih.gov In these systems, doxylamine is incubated with liver microsomes in the presence of necessary cofactors like NADPH to initiate metabolic reactions. creative-bioarray.comfrontiersin.org this compound is added to these incubations as an internal standard. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can accurately measure the formation of N-desmethyldoxylamine and N,N-didesmethyldoxylamine over time. shimadzu-webapp.eunih.gov This allows for the determination of key kinetic parameters of the enzymes involved in doxylamine N-demethylation. nih.gov

To identify the specific CYP enzymes responsible for doxylamine's N-demethylation, researchers employ recombinant enzymes. nih.govnih.gov These are individual human CYP enzymes produced in cell lines, allowing for the study of a single enzyme's activity in isolation. nih.gov By incubating doxylamine with a panel of different recombinant CYP enzymes, it's possible to pinpoint which isoforms (e.g., CYP2D6, CYP1A2, CYP2C9) are the primary catalysts for the formation of N-desmethyldoxylamine and N,N-didesmethyldoxylamine. wikipedia.orgiiab.me In these experiments, this compound serves as an essential tool for quantifying the specific activity of each enzyme.

Comparative Metabolism Studies in Animal Models (e.g., Rhesus Monkey, Rat)

Before a drug is approved for human use, its metabolism is studied in various animal models to ensure safety and predict its behavior in humans. nih.govnih.govresearchgate.net Species differences in drug metabolism can be significant, making comparative studies essential. semanticscholar.org

In these studies, animal models such as the Rhesus monkey and the rat are administered doxylamine. nih.govresearchgate.net Biological samples, including urine and plasma, are then collected over time. nih.govresearchgate.netresearchgate.net this compound is used as an internal standard during the analysis of these samples to accurately identify and quantify the parent drug and its metabolites. nih.govresearchgate.netresearchgate.net Research has shown that both N-desmethyl and N,N-didesmethyldoxylamine are detected in the urine of both rats and monkeys. nih.gov However, the extent of metabolism and the profile of metabolites can differ between species. For instance, in the Rhesus monkey, N-demethylation is a major metabolic pathway, with N-desmethyldoxylamine and N,N-didesmethyldoxylamine accounting for a significant portion of the administered dose found in urine. nih.gov In rats, while these metabolites are present, other pathways such as ring hydroxylation and N-oxidation also play a substantial role. nih.gov

Table 1: Major Doxylamine Metabolites Identified in Rhesus Monkey Urine

| Metabolite | Percentage of Administered Dose |

| N-desmethyldoxylamine | 20% |

| N,N-didesmethyldoxylamine | 17% |

| Side-chain cleavage products | 31% |

| Unknown polar metabolites | 8% |

| Doxylamine | 4% |

| Doxylamine-N-oxide | 1% |

Data sourced from studies on the metabolic fate of [14C]doxylamine in the rhesus monkey. nih.gov

Table 2: Nonconjugated Doxylamine Metabolites Identified in Fischer 344 Rats| Metabolite |

| Doxylamine N-oxide |

| Desmethyldoxylamine |

| Didesmethyldoxylamine |

| Ring-hydroxylated products of doxylamine |

| Ring-hydroxylated products of desmethyldoxylamine |

These studies highlight the role of hepatic metabolism in the elimination of doxylamine succinate (B1194679) in the rat. nih.gov

Investigation of Species-Specific Metabolic Profiles

Research has identified distinct metabolic pathways for doxylamine in various preclinical models and humans. nih.govnih.govnih.gov In vivo studies have shown that both rats and squirrel monkeys produce N-desmethyldoxylamine and N,N-didesmethyldoxylamine, which are excreted in the urine. nih.gov Similarly, after therapeutic doses in humans, urine analysis confirms the presence of both N-demethyl-doxylamine and N,N-didemethyl-doxylamine, indicating that successive dealkylation at the nitrogen atom is a key biotransformation route. nih.gov

In rhesus monkeys, N-demethylation is a major metabolic pathway, with N-desmethyldoxylamine and N,N-didesmethyldoxylamine accounting for approximately 20% and 17% of the administered radiolabeled dose in a 48-hour period, respectively. nih.gov Studies in Fischer 344 rats have also identified N,N-didesmethyldoxylamine as a nonconjugated metabolite, alongside its glucuronidated form. researchgate.netnih.gov By employing this compound as an internal standard in LC-MS analyses, researchers can precisely quantify the concentrations of the N,N-didesmethyldoxylamine metabolite in urine, plasma, or tissue homogenates from these different species. This allows for a direct and reliable comparison of metabolic rates and pathways, which is essential for extrapolating animal data to human clinical scenarios. rug.nl

Table 1: Comparative Metabolic Profile of Doxylamine in Different Species

| Metabolite | Human nih.govkoreascience.kr | Rhesus Monkey nih.govresearchgate.net | Rat (Wistar & Fischer 344) nih.govnih.gov |

|---|---|---|---|

| Doxylamine (Unchanged) | Present | Present (4% of dose) | Present |

| N-Desmethyldoxylamine | Present | Present (20% of dose) | Present |

| N,N-Didesmethyldoxylamine | Present | Present (17% of dose) | Present |

| Doxylamine N-Oxide | Not Reported | Present (1% of dose) | Present |

| Cleavage Products | Present | Present (31% of dose) | Present |

This table provides a qualitative and quantitative overview of major doxylamine metabolites identified in different species. Percentages from the Rhesus Monkey study refer to the proportion of the administered radiolabeled dose recovered in urine over 48 hours.

Research into Enzymatic Pathways and Isoform Contributions to N,N-Didesmethyldoxylamine Formation

Investigating the specific enzymes responsible for the formation of N,N-didesmethyldoxylamine is fundamental to understanding potential drug-drug interactions and inter-individual variability in metabolism. The biotransformation of doxylamine, particularly its N-demethylation, is known to be mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net The formation of N,N-didesmethyldoxylamine occurs in a stepwise manner: doxylamine is first demethylated to N-desmethyldoxylamine, which is then further demethylated to N,N-didesmethyldoxylamine.

To identify the specific CYP isoforms involved in this second demethylation step, researchers utilize in vitro systems such as human liver microsomes (HLMs) or recombinant human CYP enzymes. nih.gov In these experiments, N-desmethyldoxylamine is incubated with a panel of individual CYP isoforms, and the rate of N,N-didesmethyldoxylamine formation is measured. While studies have extensively detailed the CYP isoforms responsible for the first N-demethylation of structurally similar antihistamines like diphenhydramine (B27) (primarily CYP2D6, with contributions from CYP1A2, CYP2C9, and CYP2C19), the specific enzymes for the second demethylation of doxylamine require targeted investigation. nih.gov

In this context, this compound serves as an essential analytical tool. It is added to the reaction mixture at a known concentration to act as an internal standard for the quantification of the enzymatically produced N,N-didesmethyldoxylamine via LC-MS/MS. This methodology allows for the calculation of precise formation rates for each CYP isoform, thereby identifying the primary enzymes responsible for this metabolic step. This information is critical for predicting how co-administered drugs that inhibit or induce these specific CYP isoforms might alter the clearance of doxylamine and the exposure to its metabolites.

Investigation of Metabolic Stability and Biotransformation Kinetics in Research Models

Metabolic stability assays are a cornerstone of early drug discovery, providing insights into a compound's susceptibility to metabolism and helping to predict its in vivo clearance. creative-bioarray.comspringernature.com These assays are typically conducted using in vitro research models such as liver microsomes or hepatocytes from various species. creative-bioarray.com When studying the metabolism of doxylamine, these models are used to determine its rate of degradation and the corresponding rate of metabolite formation, including that of N,N-didesmethyldoxylamine.

The biotransformation kinetics—parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax)—for the formation of N,N-didesmethyldoxylamine can be determined by incubating N-desmethyldoxylamine at various concentrations with liver microsomes and measuring the rate of product formation. springernature.com Accurate quantification of the N,N-didesmethyldoxylamine formed at each concentration is paramount for the reliability of these kinetic calculations.

The use of this compound as an internal standard is indispensable for these kinetic studies. By correcting for variability during sample preparation and analytical detection, it ensures the high accuracy required to build reliable kinetic models. caymanchem.com The data generated informs structure-activity relationships and helps in selecting drug candidates with optimal pharmacokinetic profiles.

Table 2: Illustrative Data from an in vitro Metabolic Stability Study of Doxylamine in Human Liver Microsomes

| Incubation Time (minutes) | Doxylamine Remaining (%) | N-Desmethyldoxylamine Formed (pmol/mg protein) | N,N-Didesmethyldoxylamine Formed (pmol/mg protein) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 5 | 85 | 150 | 15 |

| 15 | 62 | 380 | 45 |

| 30 | 39 | 610 | 90 |

| 45 | 24 | 750 | 130 |

This table presents hypothetical data to illustrate the typical output of a metabolic stability assay where the disappearance of the parent drug and the appearance of its primary and secondary demethylated metabolites are quantified over time. This compound would be used as an internal standard to ensure the accuracy of the N,N-Didesmethyldoxylamine measurements.

Applications of N,n Didesmethyldoxylamine D5 in Forensic Toxicology Research

Development and Validation of Analytical Methods for Forensic Research

The development of robust and reliable analytical methods is paramount in forensic toxicology. N,N-Didesmethyldoxylamine-d5 plays a significant role in the creation and validation of these methods, particularly those employing high-resolution mass spectrometry and multi-analyte profiling.

High-Resolution Mass Spectrometry for Comprehensive Screening in Forensic Science

High-resolution mass spectrometry (HRMS) has become an indispensable tool in forensic laboratories for the comprehensive screening of a wide array of licit and illicit substances. researchgate.netnih.govchromatographyonline.com Techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) offer superior sensitivity and selectivity, allowing for the detection of a broad range of compounds in a single analysis. researchgate.netojp.gov The development of these screening methods often involves the use of a diverse panel of compounds to optimize chromatographic separation and mass spectral detection parameters.

This compound is utilized during the development and validation of HRMS screening methods to establish retention time and mass accuracy for the class of compounds it represents. By including this isotopically labeled compound in method development experiments, toxicologists can ensure that the analytical platform is capable of accurately detecting doxylamine (B195884) and its metabolites. The high mass accuracy of HRMS allows for the determination of the elemental composition of an analyte, which is a crucial step in its identification. nih.gov

Table 1: Key Parameters in HRMS Method Development for Forensic Screening

| Parameter | Description | Role of this compound |

| Retention Time (RT) | The time it takes for an analyte to pass through the chromatography column. | Establishes the expected elution time for doxylamine metabolites. |

| Mass Accuracy | The closeness of the measured mass to the true mass of the analyte. | Confirms the instrument's ability to accurately measure the mass of the target analyte class. |

| Isotopic Pattern | The characteristic pattern of isotopes for a given molecule. | The known isotopic signature of the d5-labeled compound aids in confirming its identity. |

| Fragmentation Pattern | The pattern of fragment ions produced when the parent molecule is broken apart in the mass spectrometer. | Helps in the structural elucidation of unknown metabolites by comparing their fragmentation to the known standard. |

Multi-Analyte Method Development for Drug and Metabolite Profiling

Forensic investigations often require the simultaneous analysis of multiple drugs and their metabolites from a single biological sample. nih.gov Multi-analyte methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed to streamline this process. nih.govnih.gov The validation of these methods is a rigorous process that ensures accuracy, precision, and reliability. nih.govresearchgate.net

In the context of multi-analyte method development, this compound is used to optimize the detection of doxylamine metabolites alongside a wide range of other compounds. This includes fine-tuning parameters such as collision energy and precursor/product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments. The goal is to develop a single method that can accurately and precisely quantify numerous analytes with minimal interference. nih.gov

Research on Metabolite Identification in Post-Mortem and Other Biological Samples in Forensic Contexts

A significant area of forensic toxicology research involves the identification of drug metabolites in post-mortem and other biological samples to better understand the extent of drug exposure and its potential contribution to the cause of death. nih.govnih.gov The field of post-mortem metabolomics is emerging as a powerful tool in death investigations, providing insights into the biochemical changes that occur at the time of death. nih.govdiva-portal.org

Research utilizing techniques like UPLC-QTOF-MS has been successful in identifying various drug metabolites in post-mortem specimens. nih.gov In studies focused on doxylamine, this compound can be used as a reference standard to tentatively identify novel metabolites. By comparing the chromatographic and mass spectral characteristics of potential metabolites to the known standard, researchers can gain confidence in their structural assignments. For instance, studies on the metabolism of doxylamine have identified several metabolites, including N-desmethyldoxylamine and N,N-didesmethyldoxylamine, as well as their glucuronide conjugates. researchgate.net The use of a deuterated standard like this compound would be instrumental in confirming the presence of these metabolites in complex post-mortem matrices.

Role as an Internal Standard in Quantitative Forensic Toxicology Assays

Perhaps the most critical application of this compound in forensic toxicology is its use as an internal standard in quantitative assays. An internal standard is a compound that is added to a sample in a known concentration to facilitate the accurate quantification of the target analyte. Deuterated standards are ideal for this purpose because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by mass spectrometry due to their mass difference.

In a typical quantitative assay, this compound is added to calibrators, quality control samples, and unknown forensic samples at a fixed concentration. During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte response to the internal standard response, accurate and precise quantification can be achieved, even in the presence of matrix effects or variations in instrument performance. scispace.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for forensic toxicology. scispace.com

Future Directions in Research on N,n Didesmethyldoxylamine D5

Exploration of Novel Analytical Techniques and Instrumentation

The future of drug metabolite analysis lies in the development of more sensitive, selective, and high-throughput analytical methods. researchgate.net Modern research is increasingly reliant on advanced instrumentation to detect and quantify low-concentration metabolites in intricate biological samples like plasma, urine, and tissue homogenates. researchgate.networldpharmatoday.com

Future research will likely see the expanded use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) for the analysis of Doxylamine (B195884) and its metabolites. tamu.eduijrpr.com These technologies offer superior sensitivity and specificity, allowing for the confident identification and quantification of compounds that are present at very low levels. worldpharmatoday.com

In this context, N,N-Didesmethyldoxylamine-d5 will be an indispensable tool. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry. kcasbio.com Because it has nearly identical chemical and physical properties to the analyte (N,N-Didesmethyldoxylamine) and co-elutes during chromatography, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement. kcasbio.comtexilajournal.com As analytical instruments become more sensitive, the ability of SIL-IS to correct for these variables becomes even more critical for ensuring data accuracy and reliability. researchgate.net Future work will focus on incorporating these standards into automated, high-throughput workflows for pharmacokinetic, toxicokinetic, and clinical monitoring studies. azolifesciences.com

| Research Area unfold_more | Analytical Technique unfold_more | Role of this compound unfold_more |

|---|---|---|

| Pharmacokinetics | UHPLC-MS/MS | Accurate quantification of metabolite in plasma over time. texilajournal.com |

| Toxicology | LC-HRMS | Reliable detection and quantification in forensic samples. researchgate.net |

| Metabolomics | GC-MS, LC-MS | Internal standard for relative and absolute quantification. nih.gov |

| Clinical Chemistry | Targeted LC-MS/MS | Normalization for inter-patient matrix variability. thermofisher.com |

Advanced Computational and In Silico Approaches for Metabolic Prediction

The field of drug metabolism is increasingly leveraging computational tools to predict how a new chemical entity will be transformed in the body. eurekaselect.com In silico models, including machine learning and deep learning algorithms, are being developed to predict sites of metabolism on a drug molecule and to identify potential metabolites. nih.govnih.gov Specifically, models are being trained to predict N-dealkylation, the metabolic pathway responsible for converting Doxylamine into its desmethyl and didesmethyl metabolites. nih.govresearchgate.net

These predictive models offer the potential to "fail early--fail cheaply" by identifying compounds with unfavorable metabolic profiles early in the drug discovery process. nih.gov However, the validity of any in silico model is dependent on high-quality experimental data for training and validation.

A key future direction will be the use of this compound to provide the precise, quantitative data needed to validate and refine these predictive metabolic models. nih.gov By incubating a precursor compound like Doxylamine with in vitro systems such as human liver microsomes or hepatocytes, researchers can use this compound as an internal standard to accurately measure the rate and extent of N,N-didesmethyl metabolite formation. This experimental data can then be compared to the model's prediction, allowing for iterative improvement of the algorithm's accuracy.

Expansion of Comparative Metabolic Research to Diverse Biological Systems

Understanding the differences in drug metabolism across various species is crucial for preclinical safety testing and for extrapolating animal data to humans. bioivt.com Likewise, understanding metabolic differences among human populations (pharmacogenomics) is key to personalized medicine. Future research will move beyond traditional models like rat hepatocytes to more advanced and diverse biological systems. nih.govnih.gov These may include:

Humanized animal models: Animals engineered to express human drug-metabolizing enzymes.

Three-dimensional (3D) cell cultures and organoids: These models more closely mimic the complex architecture and function of human organs like the liver.

Microfluidic "organ-on-a-chip" systems: These devices can simulate the interaction of multiple organs to provide a more holistic view of drug disposition.

In each of these sophisticated systems, the ability to accurately quantify metabolite formation is paramount. This compound will serve as an essential analytical tool, enabling researchers to perform precise quantitative comparisons of Doxylamine metabolism across these diverse biological platforms. bioivt.com This will help elucidate species-specific metabolic pathways and identify human-specific metabolites, ultimately leading to better predictions of drug behavior in patients.

Development of Reference Materials for Emerging Research Areas

The demand for high-purity, well-characterized reference materials is growing, driven by the need for accuracy and traceability in regulated and research environments. researchgate.net A Certified Reference Material (CRM) provides a benchmark for ensuring that analytical measurements are accurate and comparable between different laboratories and over time.

This compound is a key component in the development of such reference standards for Doxylamine metabolite analysis. Future work will involve its use in the production of CRMs for applications in:

Clinical Toxicology: For the accurate diagnosis and monitoring of Doxylamine exposure or overdose.

Forensic Science: To provide legally defensible quantitative results in post-mortem or driving-under-the-influence cases.

Metabolomics: To serve as a standard for studies investigating the relationship between drug metabolism and disease states or therapeutic outcomes. nih.gov

Pharmaceutical Quality Control: To quantify known metabolites that may be present as impurities in a final drug product. resolvemass.ca

As emerging fields like personalized medicine and therapeutic drug monitoring continue to expand, the availability of robust, certified reference materials for metabolites like N,N-Didesmethyldoxylamine will be critical for translating research findings into clinical practice. nih.gov

Q & A

Q. How can N,N-Didesmethyldoxylamine-d5 be characterized for identity and purity in analytical workflows?

Methodological Answer:

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to confirm isotopic purity and structural integrity.

- Validate chromatographic separation using a C18 column (e.g., 2.6 µm particle size) with mobile phases of 0.1% formic acid in water/acetonitrile, as per pharmacopeial guidelines for amine-containing compounds .

- Quantify impurities via gas chromatography (GC) with flame ionization detection (FID), ensuring a purity threshold of ≥98% as specified for reagent-grade standards .

Q. What protocols ensure the stability of this compound during long-term storage?

Methodological Answer:

- Store at -20°C in amber glass vials under inert gas (argon/nitrogen) to minimize photodegradation and oxidative decomposition.

- Conduct periodic stability assessments using accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) paired with LC-HRMS to monitor degradation products like N-oxide derivatives .

Q. How is this compound utilized in method validation for regulatory compliance?

Methodological Answer:

- Employ as a reference standard in Abbreviated New Drug Application (ANDA) workflows to validate specificity, linearity, and accuracy of assays for diphenhydramine metabolites.

- Cross-reference against pharmacopeial monographs (e.g., USP/EP) for traceability, ensuring method robustness through inter-laboratory reproducibility testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

Q. What strategies optimize the synthesis of this compound for isotopic fidelity?

Methodological Answer:

Q. How can trace degradation products of this compound be identified in complex matrices?

Methodological Answer:

Q. What analytical approaches differentiate this compound from its non-deuterated analog in metabolic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.